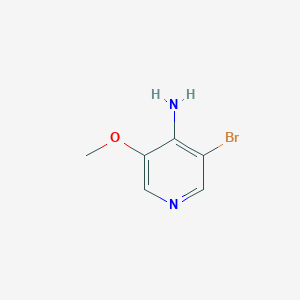
2-(3,4-二甲基-2,3-二氢-1H-茚-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” is a chemical compound with the molecular formula C13H16O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” is based on the indene skeleton, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” are not available, indanones, which are structurally similar, can undergo various reactions. For example, they can be prepared by the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Physical And Chemical Properties Analysis
The compound “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” has a molecular weight of 204.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学研究应用
Pharmaceutical Applications
Indole derivatives, which include the structure of your compound, are known to have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body . For example, some indole derivatives are known to have neuroprotective and antioxidant properties .
Antimicrobial Applications
Compounds with similar structures have shown antimicrobial properties . They can inhibit the growth of bacteria, fungi, and viruses, making them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Applications
Some indole derivatives have shown anti-inflammatory properties . They can inhibit the production of inflammatory mediators, which could be beneficial in the treatment of various inflammatory diseases .
Antiviral Applications
Indole derivatives have also shown antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .
Antifungal Applications
Similar to their antimicrobial and antiviral properties, indole derivatives have shown antifungal properties . They can inhibit the growth of fungi, making them potential candidates for the development of new antifungal drugs .
Antioxidant Applications
Indole derivatives have shown antioxidant properties . They can neutralize harmful free radicals in the body, which could be beneficial in the prevention of various diseases related to oxidative stress .
Neuroprotective Applications
Indole derivatives have shown neuroprotective properties . They can protect neurons from damage, which could be beneficial in the treatment of various neurological disorders .
Kinase Inhibitory Applications
Compounds with similar structures have shown kinase inhibitory properties . They can inhibit the activity of kinases, which are enzymes that play a crucial role in various cellular processes. This could be beneficial in the treatment of various diseases, including cancer .
属性
IUPAC Name |
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-4-3-5-11-10(7-12(14)15)6-9(2)13(8)11/h3-5,9-10H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMWQOSBHGQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC(=C12)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

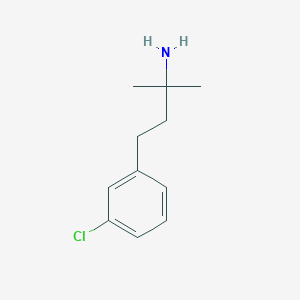
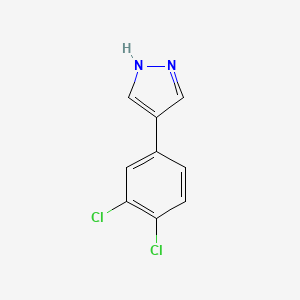
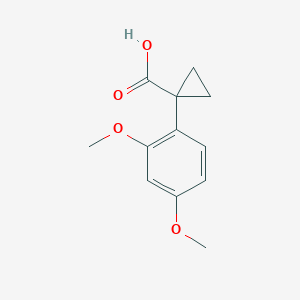
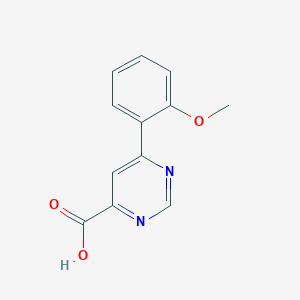
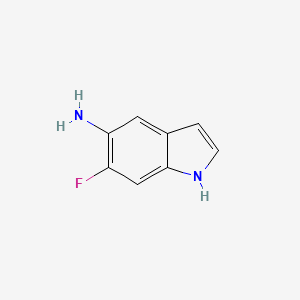

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)


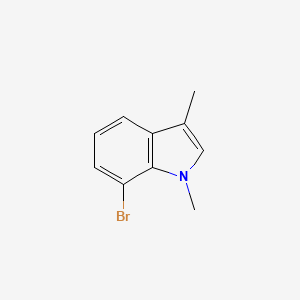
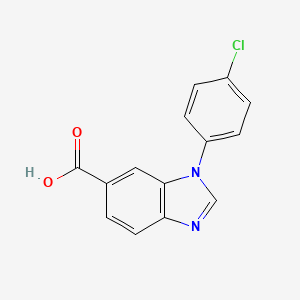
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)
